- Preparation of indenoisoquinolinone analogs as inhibitors of poly(ADP-ribose) polymerase, World Intellectual Property Organization, , ,
Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate)

93340-09-1 structure
Nom du produit:Methyl 3-cyano-2-methylbenzoate
Numéro CAS:93340-09-1
Le MF:C10H9NO2
Mégawatts:175.183962583542
MDL:MFCD14584407
CID:1982151
PubChem ID:13170186
Methyl 3-cyano-2-methylbenzoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 3-cyano-2-methylbenzoate
- 3-cyano-2-methyl-benzoic acid methyl ester
- KB-54114
- Benzoic acid, 3-cyano-2-methyl-, methyl ester
- SureCN646271
- methyl 3-cyano-o-toluate
- 3-Cyan-2-methyl-benzoesaeure-methylester
- AGN-PC-00L9HY
- 3-Cyano-2-methylBenzoic acid methyl ester
- o-Toluic acid, 3-cyano-, methyl ester (6CI)
- CS-0134946
- DTXSID30524446
- DB-017996
- 3-Cyano-2-methylBenzoic acid methyl ester
- methyl3-cyano-2-methylbenzoate
- F53204
- 93340-09-1
- BS-46069
- FHBWZNLFBLOUKX-UHFFFAOYSA-N
- MFCD14584407
- SCHEMBL646271
- SY244571
-
- MDL: MFCD14584407
- Piscine à noyau: 1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3
- La clé Inchi: FHBWZNLFBLOUKX-UHFFFAOYSA-N
- Sourire: N#CC1C(C)=C(C(OC)=O)C=CC=1
Propriétés calculées
- Qualité précise: 175.063328530g/mol
- Masse isotopique unique: 175.063328530g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 241
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 50.1Ų
Methyl 3-cyano-2-methylbenzoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-5g |
METHYL 3-CYANO-2-METHYLBENZOATE |
93340-09-1 | 95% | 5g |
¥540.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-1g |
METHYL 3-CYANO-2-METHYLBENZOATE |
93340-09-1 | 95% | 1g |
¥119.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH973-200mg |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 200mg |
80.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1290826-5g |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 5g |
$130 | 2024-06-05 | |
eNovation Chemicals LLC | Y1290826-25g |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 25g |
$235 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205586-5g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 98% | 5g |
¥785.00 | 2024-04-24 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02861-5g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 5g |
$650 | 2023-09-07 | |
Aaron | AR01FQ90-250mg |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 250mg |
$8.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS68-100g |
methyl 3-cyano-2-methyl-benzoate |
93340-09-1 | 97% | 100g |
¥6012.0 | 2024-04-15 | |
Aaron | AR01FQ90-1g |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 1g |
$16.00 | 2025-02-11 |
Methyl 3-cyano-2-methylbenzoate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylamine ; rt → 120 °C; 4 h, 120 °C; 18 h, rt
Référence
- Synthesis of tropane derivatives for pharmaceutical use, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 36.5 h, 120 °C
Référence
- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
Référence
- Preparation of quinoline derivatives as antiallergics and antiinflammatories, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt
Référence
- Preparation of indenoisoquinolinone analogs for treating and preventing diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid
1.2 -
1.2 -
Référence
- Tandem addition-rearrangement of nitrile anions to benzyne. A convenient synthesis of 3-cyano-2-alkylbenzoic acids and benzaldehydesTetrahedron Letters, 1984, 25(28), 2941-4,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Water ; 24 h, 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar MediaChemCatChem, 2021, 13(1), 212-216,
Synthetic Routes 8
Conditions de réaction
Référence
- Metabotropic glutamate receptor positive allosteric modulators and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
Référence
- The oxazoline-benzyne route to 1,2,3-trisubstituted benzenes. Tandem addition of organolithiums, organocuprates, and α-lithionitriles to benzynesJournal of the American Chemical Society, 1988, 110(21), 7178-84,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, rt → 120 °C
Référence
- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,
Methyl 3-cyano-2-methylbenzoate Raw materials
- Potassium hexacyanoferrate
- Benzonitrile, 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methyl-
- Potassium Ferrocyanide Trihydrate
- Methyl 3-iodo-2-methylbenzoate
- Methyl 3-bromo-2-methylbenzoate
- Potassium Hexacyanoferrate(III)
Methyl 3-cyano-2-methylbenzoate Preparation Products
Methyl 3-cyano-2-methylbenzoate Littérature connexe
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate

Pureté:99%
Quantité:25g
Prix ($):214.0